![molecular formula C19H14ClFN2OS B3961052 2-{[(2-CHLOROPHENYL)METHYL]SULFANYL}-4-(2-FLUOROPHENYL)-6-OXO-1,4,5,6-TETRAHYDROPYRIDINE-3-CARBONITRILE](/img/structure/B3961052.png)
2-{[(2-CHLOROPHENYL)METHYL]SULFANYL}-4-(2-FLUOROPHENYL)-6-OXO-1,4,5,6-TETRAHYDROPYRIDINE-3-CARBONITRILE
Descripción general
Descripción
2-{[(2-CHLOROPHENYL)METHYL]SULFANYL}-4-(2-FLUOROPHENYL)-6-OXO-1,4,5,6-TETRAHYDROPYRIDINE-3-CARBONITRILE is a complex organic compound that features a combination of chlorophenyl, fluorophenyl, and tetrahydropyridine groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(2-CHLOROPHENYL)METHYL]SULFANYL}-4-(2-FLUOROPHENYL)-6-OXO-1,4,5,6-TETRAHYDROPYRIDINE-3-CARBONITRILE typically involves multi-step organic reactions. One common route includes the following steps:
Formation of the Chlorophenyl Methyl Sulfide Intermediate: This step involves the reaction of 2-chlorobenzyl chloride with sodium sulfide to form 2-chlorophenyl methyl sulfide.
Cyclization: The intermediate is then subjected to cyclization with 2-fluorobenzaldehyde and ammonium acetate under reflux conditions to form the tetrahydropyridine ring.
Oxidation: The final step involves the oxidation of the tetrahydropyridine ring to introduce the carbonitrile group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.
Análisis De Reacciones Químicas
Types of Reactions
2-{[(2-CHLOROPHENYL)METHYL]SULFANYL}-4-(2-FLUOROPHENYL)-6-OXO-1,4,5,6-TETRAHYDROPYRIDINE-3-CARBONITRILE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonitrile group to an amine.
Substitution: The chlorophenyl and fluorophenyl groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-{[(2-CHLOROPHENYL)METHYL]SULFANYL}-4-(2-FLUOROPHENYL)-6-OXO-1,4,5,6-TETRAHYDROPYRIDINE-3-CARBONITRILE has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Material Science: It is explored for its potential use in the development of novel materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of 2-{[(2-CHLOROPHENYL)METHYL]SULFANYL}-4-(2-FLUOROPHENYL)-6-OXO-1,4,5,6-TETRAHYDROPYRIDINE-3-CARBONITRILE involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes or receptors involved in inflammatory pathways or cancer cell proliferation.
Pathways Involved: It may inhibit key signaling pathways such as the NF-κB pathway in inflammation or the PI3K/Akt pathway in cancer.
Comparación Con Compuestos Similares
Similar Compounds
2-Chlorophenyl Methyl Sulfone: Similar in structure but lacks the fluorophenyl and tetrahydropyridine groups.
4-Fluorophenyl Methyl Sulfone: Similar but lacks the chlorophenyl and tetrahydropyridine groups.
Uniqueness
2-{[(2-CHLOROPHENYL)METHYL]SULFANYL}-4-(2-FLUOROPHENYL)-6-OXO-1,4,5,6-TETRAHYDROPYRIDINE-3-CARBONITRILE is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for research and potential therapeutic applications.
Propiedades
IUPAC Name |
6-[(2-chlorophenyl)methylsulfanyl]-4-(2-fluorophenyl)-2-oxo-3,4-dihydro-1H-pyridine-5-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14ClFN2OS/c20-16-7-3-1-5-12(16)11-25-19-15(10-22)14(9-18(24)23-19)13-6-2-4-8-17(13)21/h1-8,14H,9,11H2,(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADAXECFTHFDKIY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=C(NC1=O)SCC2=CC=CC=C2Cl)C#N)C3=CC=CC=C3F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14ClFN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[(4-Bromophenyl)methyl]-4-(cyclohexylamino)-4-oxobutanoic acid](/img/structure/B3960971.png)
![2-Amino-1-(3,5-dichlorophenyl)-4-[3-(ethylsulfanyl)thiophen-2-YL]-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile](/img/structure/B3960979.png)
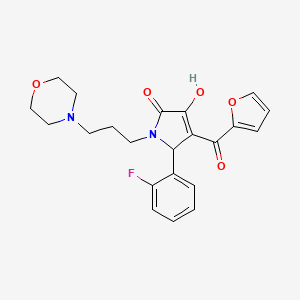
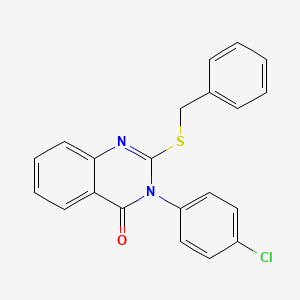
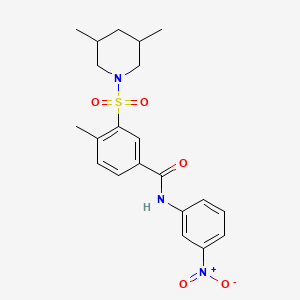
![ethyl 4-[(1-piperidinylacetyl)amino]benzoate hydrochloride](/img/structure/B3960999.png)
![2-{[(4-METHOXYPHENYL)SULFONYL]AMINO}HEXANOIC ACID](/img/structure/B3961004.png)
![3-[(4-METHOXYPHENYL)CARBAMOYL]-4-PHENYLBUTANOIC ACID](/img/structure/B3961013.png)
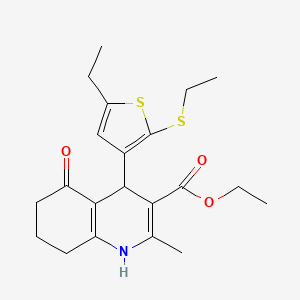
![2-[3-(4-Chlorophenyl)-1-[4-(dimethylamino)phenyl]-3-oxopropyl]cyclohexan-1-one](/img/structure/B3961037.png)
![Ethyl 4-({oxo[(4-phenylbutan-2-yl)amino]acetyl}amino)benzoate](/img/structure/B3961054.png)
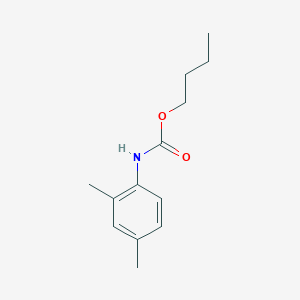
![(3E)-N-[1-(hydroxymethyl)propyl]-N-(3-thienylmethyl)pent-3-enamide](/img/structure/B3961061.png)
![12-ethyl-5-ethylsulfanyl-4-(4-methoxyphenyl)-12-methyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one](/img/structure/B3961069.png)
